molecular formula C14H13O3- B1608421 3-(5-p-Tolyl-furan-2-yl)-propionic acid CAS No. 23589-06-2

3-(5-p-Tolyl-furan-2-yl)-propionic acid

Cat. No.: B1608421
CAS No.: 23589-06-2
M. Wt: 229.25 g/mol
InChI Key: XIEFXNUAGJCARS-UHFFFAOYSA-M
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Description

3-(5-p-Tolyl-furan-2-yl)-propionic acid is an organic compound that features a furan ring substituted with a p-tolyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-p-Tolyl-furan-2-yl)-propionic acid typically involves the reaction of p-tolyl-furan with propionic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where p-tolyl-furan is treated with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-p-Tolyl-furan-2-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(5-p-Tolyl-furan-2-yl)-propionic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-p-Tolyl-furan-2-yl)-propionic acid is unique due to its specific combination of a furan ring and a propionic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEFXNUAGJCARS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394865
Record name 3-[5-(4-methylphenyl)furan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23589-06-2
Record name 3-[5-(4-methylphenyl)furan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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